Diethylamine-15N hydrochloride
Overview
Description
Diethylamine-15N hydrochloride is a nitrogen-labeled compound with the molecular formula (C2H5)215NH · HCl. It is a derivative of diethylamine, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylamine-15N hydrochloride can be synthesized through the reaction of diethylamine with hydrochloric acid, where the nitrogen atom in diethylamine is isotopically labeled with nitrogen-15. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product to meet the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Diethylamine-15N hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include primary amines, nitroso compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethylamine-15N hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a labeling agent for the analysis of chemical reactions and mechanisms.
Biology: It is employed in the study of metabolic pathways and enzyme kinetics.
Medicine: It is used in the synthesis of pharmaceuticals and in drug discovery and development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of diethylamine-15N hydrochloride involves its interaction with molecular targets through isotopic labeling. The nitrogen-15 isotope allows for the tracking and analysis of the compound in various biological and chemical systems. This enables researchers to study the pathways and mechanisms involved in its effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethylamine-15N hydrochloride
- Triethylamine-15N hydrochloride
- Ethylamine-15N hydrochloride
Comparison
Diethylamine-15N hydrochloride is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in research applications. Compared to similar compounds, it offers better resolution and accuracy in mass spectrometry and other analytical techniques .
Properties
IUPAC Name |
N-ethylethan(15N)amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDITUCONWLWUJR-LJJZSEGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[15NH]CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583933 | |
Record name | N-Ethylethan(~15~N)amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262601-45-6 | |
Record name | N-Ethylethan(~15~N)amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 262601-45-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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